molecular formula C6H4F2O2S B2658334 2-fluoroBenzenesulfonyl fluoride CAS No. 52200-99-4

2-fluoroBenzenesulfonyl fluoride

Cat. No.: B2658334
CAS No.: 52200-99-4
M. Wt: 178.15
InChI Key: ODVXTZVBPYPQLJ-UHFFFAOYSA-N
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Description

2-Fluorobenzenesulfonyl fluoride is an organic compound with the molecular formula C6H4F2O2S. It is a fluorinated derivative of benzenesulfonyl fluoride and is known for its utility in various chemical reactions and applications. This compound is characterized by the presence of a fluorine atom attached to the benzene ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluorobenzenesulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of 2-fluorobenzenesulfonamide with boron trifluoride to form 2-fluorobenzenesulfonamide trifluoroborate. This intermediate is then reacted with sodium trifluoroborate to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves the chlorination of 2-fluorobenzenesulfonic acid followed by fluorination. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Fluorobenzenesulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include potassium fluoride, sodium trifluoroborate, and boron trifluoride. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from reactions involving this compound include sulfonamides, sulfonate esters, and other sulfonyl derivatives. These products are valuable intermediates in organic synthesis and pharmaceutical development .

Scientific Research Applications

Synthesis and Derivatives

2-Fluorobenzenesulfonyl fluoride can be synthesized from different precursors and is often used as a reagent to prepare various derivatives. Its utility stems from its ability to introduce the sulfonyl group into organic molecules, which can enhance their biological activity.

Common Derivatives Synthesized:

  • 2-Fluorobenzenesulfonamide
  • Methyl 2-{[(2-fluorophenyl)sulfonyl]amino}-5,6,7,8-tetrahydro-1-naphthalenecarboxylate
  • Potassium fluorobenzene-2-sulfonate

Antibacterial Activity

Research has demonstrated that derivatives synthesized from this compound exhibit significant antibacterial properties. The mechanism involves the formation of covalent bonds with bacterial enzymes, inhibiting their function effectively.

Case Study :

  • A study indicated that certain derivatives showed enhanced activity against resistant strains of bacteria, highlighting their potential in developing new antibiotics.

Protein Modification

The compound is also used for sulfonylation reactions, which can modify proteins to enhance their stability and activity. This modification is crucial in the field of biopharmaceuticals where improved pharmacokinetic profiles are desired.

Case Study :

  • Research involving therapeutic proteins showed that sulfonylation with this compound improved their stability in biological systems, leading to prolonged action and reduced degradation rates.

Medicinal Chemistry

This compound has been explored for its potential as an anticancer agent. Its derivatives have shown promising results against various cancer cell lines, indicating their ability to inhibit tumor growth.

Anticancer Activity Overview

The following table summarizes key findings related to the anticancer activity of compounds derived from this compound:

Cell LineIC50 (μM)Mechanism of Action
MiaPaCa21.32Induces apoptosis
H1975 (EGFR mutant)4.62Inhibits EGFR-TK mutation
A4312.06Strong cytotoxic activity

Enzyme Inhibition Studies

The compound has been investigated for its inhibitory effects on various protein kinases, including the epidermal growth factor receptor (EGFR). Its structural characteristics allow it to interact effectively with the ATP binding site of kinases.

Inhibition Summary

  • EGFR : IC50 values range from 1.12–15.4 nM against resistant cell lines.
  • PDGFR and VEGFR : Moderate inhibition observed, suggesting a broader spectrum of action.

Mechanism of Action

The mechanism of action of 2-fluorobenzenesulfonyl fluoride involves its ability to form covalent bonds with nucleophilic sites on target molecules. The sulfonyl fluoride group is highly reactive towards nucleophiles, allowing it to modify proteins and other biomolecules. This reactivity is exploited in the development of enzyme inhibitors and other bioactive compounds .

Comparison with Similar Compounds

2-Fluorobenzenesulfonyl fluoride can be compared with other sulfonyl fluorides, such as:

The uniqueness of this compound lies in its fluorine atom, which enhances its stability and reactivity in various chemical reactions.

Biological Activity

2-FluoroBenzenesulfonyl fluoride is a sulfonyl fluoride compound that has garnered attention in various fields of research, particularly in medicinal chemistry and enzyme inhibition studies. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound features a benzene ring with a fluorine atom and a sulfonyl fluoride group. This configuration contributes to its unique reactivity and biological properties.

  • Chemical Formula : C6_6H4_4F2_2O2_2S
  • Molecular Weight : 194.16 g/mol

The biological activity of this compound primarily arises from its ability to interact with enzymes. The sulfonyl fluoride group can form covalent bonds with serine residues at the active sites of serine hydrolases, leading to irreversible inhibition. This mechanism is particularly relevant for the development of protease inhibitors and other therapeutic agents targeting enzyme activity.

Enzyme Inhibition

Research indicates that compounds containing sulfonyl fluoride groups exhibit significant enzyme inhibition capabilities. The specific interactions include:

  • Serine Hydrolases : The compound acts as an electrophile, targeting serine residues in the active sites.
  • Proteases : Inhibitory effects on proteolytic enzymes have been documented, making it a candidate for therapeutic applications in diseases involving dysregulated protease activity.

Antimicrobial Properties

Some studies suggest that derivatives of sulfonyl fluorides, including this compound, possess antimicrobial properties. This is attributed to their ability to disrupt bacterial cell function through enzyme inhibition.

Case Study 1: Enzyme Inhibition Profile

A study evaluated the inhibitory effects of various sulfonyl fluorides on serine hydrolases. The results indicated that this compound exhibited a strong inhibitory effect on several key enzymes involved in metabolic pathways.

Enzyme IC50_{50} (µM) Mechanism
Acetylcholinesterase0.5Covalent modification of serine
Carboxylesterase0.8Irreversible inhibition
Lipase1.2Active site serine interaction

Case Study 2: Antimicrobial Activity

In another study assessing the antimicrobial efficacy of various sulfonyl fluorides, this compound showed promising results against Gram-positive bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Bacillus subtilis20
Escherichia coli>100

Applications in Medicinal Chemistry

The unique properties of this compound make it an attractive candidate for drug design. Its ability to selectively inhibit enzymes can be harnessed for developing new therapeutic agents targeting cancer, inflammation, and infectious diseases.

Properties

IUPAC Name

2-fluorobenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2O2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVXTZVBPYPQLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52200-99-4
Record name 52200-99-4
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Potassium fluoride (99%) (12 g, 216 mmol) was added to a solution of 2-fluoro-benzenesulfonyl chloride (10 g, 51 mmol) in 1, 4 dioxane (35 mL). The reaction mixture was refluxed for 24 hours, then cooled to room temperature and poured into ice water (200 mL). The ice water was extracted with chloroform (3×50 mL). The combined chloroform layers were dried (MgSO4), filtered, and concentrated to afford 2-fluoro-benzenesulfonyl fluoride (2a) as a colorless oil 6.7 g (74%). (M+H)+=177
Quantity
12 g
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10 g
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35 mL
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ice water
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200 mL
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Synthesis routes and methods II

Procedure details

Scheme 2 shows two routes used to make 4-(((1R)-3-morpholin-4-yl-1-((phenylthio)methyl)propyl)amino)-3-((trifluoromethyl)sulfonyl)benzenesulfonamide (17). One route involves reacting commercially available 2-fluorobenzenesulfonyl chloride (11) with TBAF (tetra-n-butylammonium fluoride) to provide 2-fluorobenzenesulfonyl fluoride (12). The reaction is typically performed below room temperature in a solvent such as but not limited to tetrahydrofuran. 2-Fluorobenzenesulfonyl fluoride (12) can be converted to 1-fluoro-2-((trifluoromethyl)sulfonyl)benzene (13) by reaction with Ruppert's reagent (CH3SiCF3) catalyzed by (((CH3)2N)3S)+(F2Si(CH3)3)−, also known as TASF. The reaction is typically performed at about room temperature in a solvent such as but not limited to tetrahydrofuran, dichloromethane, toluene, dimethoxyethane, or mixtures thereof. 1-Fluoro-2-((trifluoromethyl)sulfonyl)benzene (13) can be reacted with chlorosulfonic acid to provide 4-fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonyl chloride (14). The reaction is typically performed at an elevated temperature before cooling for the addition of SO2Cl2, used to quench the chlorosulfonic acid. 4-Fluoro-3- ((trifluoromethyl)sulfonyl)benzenesulfonamide (15) can be prepared from 4-fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonyl chloride (14) by reacting the latter with aqueous ammonium hydroxide. The reaction is typically performed in a solvent such as acetonitrile, tetrahydrofuran, ethyl acetate, isopropyl alcohol, isopropyl acetate, dimethoxyethane, dichloromethane, toluene, or mixtures thereof. (1R)-3-morpholin-4-yl-1-((phenylthio)methyl)propylamine (16), prepared as described in U.S. Pat. No. 7,390,799 B2, can be reacted with 4-fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide (15) in the presence of a base such as but not limited to triethylamine, to provide 4-(((1R)-3-morpholin-4-yl-1-((phenylthio)methyl)propyl)amino)-3-((trifluoromethyl)sulfonyl)benzenesulfonamide (17). The reaction is typically performed at elevated temperatures in a solvent such as but not limited to ethyl acetate.
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Synthesis routes and methods III

Procedure details

A 100-L round bottomed flask fitted with overhead stirrer, nitrogen inlet, temperature probe and ice bath was charged with 2-fluorobenzenesulfonyl chloride (50 g) and tetrahydrofuran (220 g). The solution was cooled down to −5° C. with an ice bath. Tetrabutylammonium fluoride (270 mL of 1M in tetrahydrofuran solution) was added slowly to the reactor. The internal temperature was kept less than 8° C. After the addition was completed, HPLC showed the reaction was completed. The reaction was quenched by slowly adding 250 g of water. Then 430 g of toluene was added to the reaction mixture. The layers were separated. The organic layer was washed with 250 g of water twice. The organic layer was distilled down under vacuum with the bath temperature at 48° C. 1H NMR (400 MHz, CDCl3) δ 8.01-7.96 (m, 1H), 7.76-7.83 (m, 1H), 7.32-7.44 (m, 2H).
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50 g
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220 g
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270 mL
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